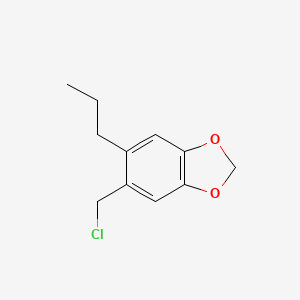
5-(Chloromethyl)-6-propyl-1,3-benzodioxole
説明
5-(Chloromethyl)-6-propyl-1,3-benzodioxole, also known as 5-chloro-6-propyl-1,3-benzodioxole (CPMB), is an organic compound used in a variety of scientific research applications. It is a derivative of the benzodioxole ring, a heterocyclic aromatic compound containing two oxygen atoms and four carbon atoms. CPMB is used in a variety of laboratory experiments, such as synthesis, drug discovery, and biochemistry.
科学的研究の応用
Eco-sustainable Synthesis and Biological Evaluation
A study demonstrated the eco-friendly synthesis of 2-phenyl 1,3-benzodioxole derivatives and evaluated their anticancer, antibacterial, and DNA binding potential. The research highlighted the discovery of compounds with greater anticancer and antibacterial potency compared to standard reference compounds, alongside identifying a molecule with significant DNA binding capacity. This suggests the potential application of 1,3-benzodioxole derivatives in developing treatments for cancer and bacterial infections, and as agents in studying DNA interactions (Gupta et al., 2016).
Insecticidal Activity
Another research focused on synthesizing benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, incorporating 1,3-benzodioxole derivatives, to explore their insecticidal activity. The study found specific analogues showing high insecticidal activities, indicating the potential use of 1,3-benzodioxole derivatives in developing new, effective insecticides (Sawada et al., 2003).
Antitumor Activity
1,3-Benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity, with some derivatives displaying significant tumor growth inhibition. This underlines the therapeutic potential of 1,3-benzodioxole derivatives in cancer treatment, offering a foundation for further research in antitumor drugs (Micale et al., 2002).
Photocatalytic Synthesis
Research into the photocatalytic synthesis of 2-substituted 1,3-benzodioxoles presented a mild and general method for creating potentially bioactive derivatives. This method offers a promising approach for the facile synthesis of 1,3-benzodioxole derivatives with potential applications in pharmaceuticals and materials science (Ravelli et al., 2011).
Antibacterial Evaluation
The study on the antibacterial activity of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide underscores the potential of 1,3-benzodioxole derivatives in developing new antibacterial agents. The research identified molecules with high activity against several bacterial strains, highlighting the significance of 1,3-benzodioxole derivatives in antimicrobial applications (Siddiqa et al., 2014).
生化学分析
Biochemical Properties
5-(Chloromethyl)-6-propyl-1,3-benzodioxole plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical mechanisms. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The chloromethyl group in this compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, this compound has been shown to affect the hexose monophosphate shunt in erythrocytes, altering their shape and function . Additionally, it can induce oxidative stress in certain cell types, leading to changes in cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The chloromethyl group can react with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of this compound involves both direct binding interactions and indirect effects mediated by oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation with glutathione. These metabolic processes can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
5-(chloromethyl)-6-propyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-5H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERYYLFZPLNJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1CCl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062070 | |
| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1938-32-5 | |
| Record name | 5-(Chloromethyl)-6-propyl-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1938-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloromethyl-6-propyl-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-6-propyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloromethyldihydrosafrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK69BL3V3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Q1: What is the main application of Chloromethyldihydrosafrole?
A1: Chloromethyldihydrosafrole (CMDHS) serves as a crucial intermediate in the synthesis of Piperonyl Butoxide (PB) [, ]. PB acts as a synergist for pyrethrin insecticides, enhancing their effectiveness []. CMDHS reacts with butyl carbitol in the presence of NaOH to produce PB [].
Q2: Can you describe a greener approach to synthesizing Chloromethyldihydrosafrole?
A2: Yes, a "green" synthesis route for CMDHS utilizes dihydrosafrole extracted from Cinnamomum Petrophilum Leaves Oil []. This method involves reacting dihydrosafrole with paraformaldehyde and hydrochloric acid, resulting in a high yield (98.6%) of CMDHS with a purity greater than 93.4% []. This process also allows for the recovery and reuse of hydrochloric acid, minimizing waste and environmental impact [].
Q3: What are the environmental considerations regarding Chloromethyldihydrosafrole synthesis?
A4: The "green" synthesis route for CMDHS significantly reduces environmental impact [, ]. After treating wastewater from both the CMDHS synthesis and the subsequent PB synthesis, Chemical Oxygen Demand (CODcr), a crucial indicator of organic pollutants, decreases considerably [, ]. Additionally, colority, another pollution measure, sees a substantial reduction, and the pH level is neutralized [, ]. These findings highlight the environmentally friendly nature of this synthesis method for CMDHS and PB production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
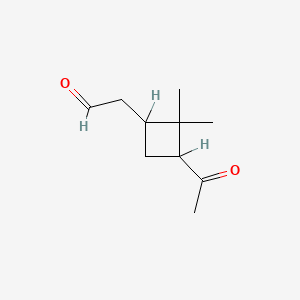
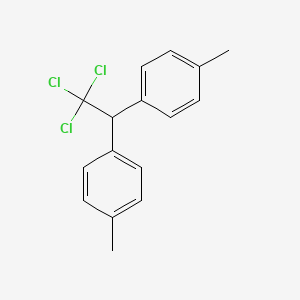
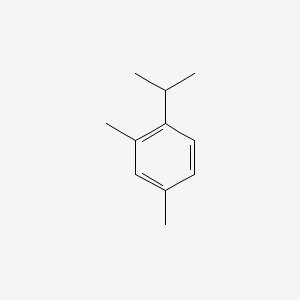

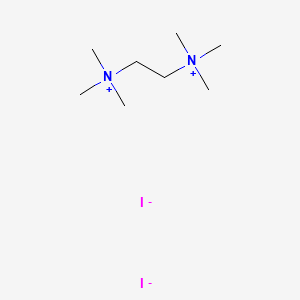
![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)
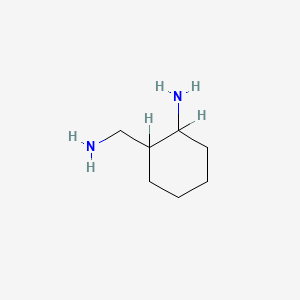
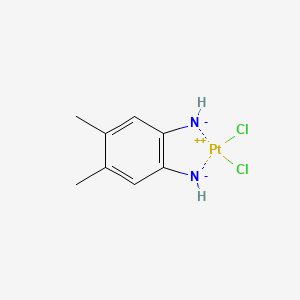

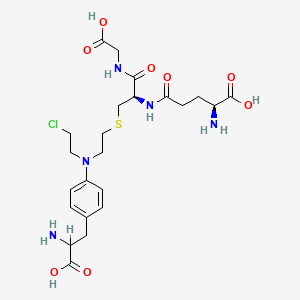
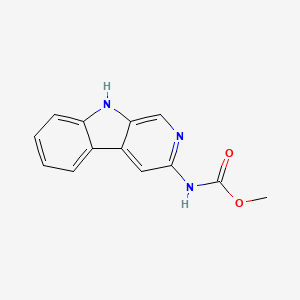
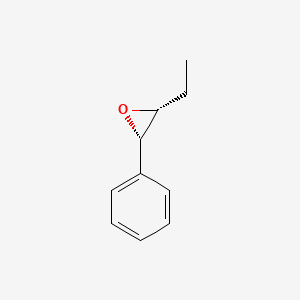
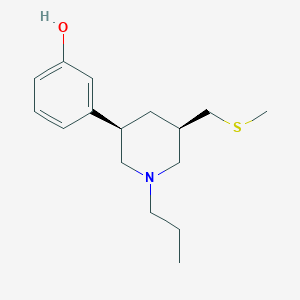
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)
